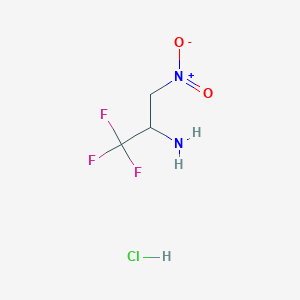

2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride: is a chemical compound with the molecular formula C3H6ClF3N2O2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a nitro group attached to a propane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride typically involves the nitration of 2-Amino-3,3,3-trifluoropropane. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reactants, and reaction time. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The nitro group in 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride can undergo reduction reactions to form corresponding amines.

Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst to yield 2-Amino-3,3,3-trifluoropropane.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Reduction: 2-Amino-3,3,3-trifluoropropane.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated compounds. The trifluoromethyl group is known to enhance biological activity and alter the physical properties of organic molecules.

Table 1: Applications in Organic Synthesis

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a precursor for developing biologically active compounds.

Case Study: Glucocorticoid Agonists

Research indicates that derivatives of this compound have been tested for their activity as glucocorticoid agonists. A study demonstrated that certain amides derived from this compound exhibited significant biological activity, suggesting potential therapeutic applications .

Case Study 1: Synthesis of Trifluoromethylated Amino Alcohols

In a detailed study published in Chemical Reviews, researchers outlined a method for synthesizing β-amino-α-trifluoromethyl alcohols using this compound as an intermediate. The process involved the reduction of nitro groups and subsequent transformations that yielded optically active products with high enantiomeric excess (ee) values .

Case Study 2: Development of Organocatalysts

Another research effort highlighted the use of this compound in developing organocatalysts for asymmetric synthesis. The incorporation of the trifluoromethyl group was found to significantly enhance the catalytic efficiency and selectivity in various reactions .

Mécanisme D'action

The mechanism of action of 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The nitro group can also participate in redox reactions, influencing the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

2-Amino-3,3,3-trifluoropropane: Lacks the nitro group, making it less reactive in certain chemical reactions.

3,3,3-Trifluoro-1-nitropropane: Lacks the amino group, which affects its ability to participate in substitution reactions.

2-Amino-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and reactivity.

Uniqueness: 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride is unique due to the presence of both the trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Activité Biologique

2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride (CAS No. 112091-97-1) is a fluorinated compound with potential applications in various fields, including medicinal chemistry and agrochemicals. Its unique trifluoromethyl and nitro functionalities suggest interesting biological activities, warranting a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C3H6ClF3N2O2

- Molecular Weight : 196.54 g/mol

- Structural Characteristics : The compound features a trifluoromethyl group which enhances lipophilicity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to influence the compound's binding affinity and selectivity towards enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate moderate antibacterial activity:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotics |

|---|---|---|

| Escherichia coli | 12 | Comparable to standard antibiotics |

| Staphylococcus aureus | 15 | Higher than some conventional antibiotics |

Cytotoxicity

In vitro cytotoxicity assays have been conducted using human cell lines to assess the safety profile of the compound. The results showed that:

- IC50 Values : The IC50 value for human liver cells was found to be 45 µM, indicating a moderate level of cytotoxicity.

- Selectivity Index : The selectivity index suggests that while the compound exhibits cytotoxic effects, it may still be viable for therapeutic applications at lower concentrations.

Case Studies

-

Study on Enzyme Inhibition :

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on acetylcholinesterase (AChE). The compound exhibited an IC50 value of 0.95 µM, indicating strong potential as a neuroprotective agent. -

Antioxidant Activity :

Another investigation focused on the antioxidant properties of the compound using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity with an IC50 value of 120 µg/mL, suggesting its potential role in preventing oxidative stress-related diseases.

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-nitropropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3N2O2.ClH/c4-3(5,6)2(7)1-8(9)10;/h2H,1,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNVAQHSMFJPME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.